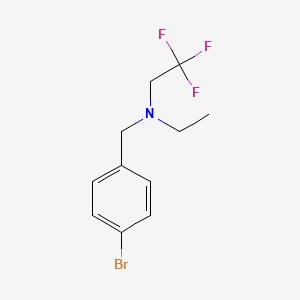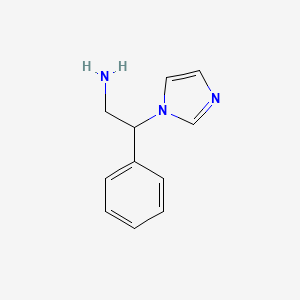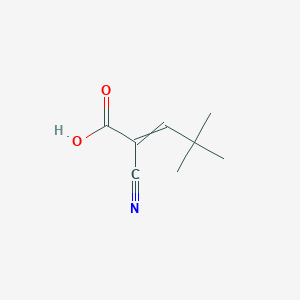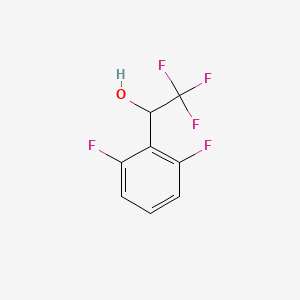
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound characterized by a trifluoromethyl group attached to an ethan-1-ol moiety, which is further connected to a 2,3-dimethylphenyl group
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized through the direct fluorination of 1-(2,3-dimethylphenyl)ethan-1-ol using reagents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 2,3-dimethylbenzene with a trifluoromethyl group, followed by reduction to introduce the hydroxyl group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some manufacturers employ continuous flow reactors to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone, 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylated alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation: 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone.
Reduction: Trifluoromethylated alkanes.
Substitution: Various halogenated and alkylated derivatives of the aromatic ring.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
作用机制
The compound exerts its effects primarily through its interaction with biological macromolecules. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Its molecular targets include enzymes and receptors involved in various metabolic pathways.
相似化合物的比较
1-(2,3-Dimethylphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethanone: The ketone form, which is more reactive and has distinct reactivity patterns compared to the alcohol form.
2,3-Dimethylbenzene: The parent aromatic compound without the fluorinated ethan-1-ol moiety, serving as a starting material for synthesis.
These compounds highlight the unique characteristics imparted by the trifluoromethyl group and the hydroxyl group in 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPGLVQJRLKLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














